(3R,6E)-nerolidol
Description
Properties
CAS No. |
17430-12-5 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(3R,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/t15-/m0/s1 |
InChI Key |
FQTLCLSUCSAZDY-GOFCXVBSSA-N |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC[C@](C)(C=C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
density |
0.872-0.879 |
Other CAS No. |
77551-75-8 7212-44-4 142-50-7 |
physical_description |
Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol Soluble (in ethanol) |
Synonyms |
3,7,11-trimethyl-1,6,10-dodecatrien-3-ol nerolidol nerolidol, (E)-isomer nerolidol, (S-(E))-isomer nerolidol, (S-(Z))-isomer nerolidol, (Z)-isomer peruviol |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
1.1 Chemical Communication in Social Insects
(3R,6E)-nerolidol has been identified as a significant pheromone in several eusocial insect species. In particular, it plays a crucial role in regulating reproductive behaviors among termite colonies:
- Queen Primer Pheromone : Research indicates that this compound serves as a queen primer pheromone in the termite species Embiratermes neotenicus. It suppresses the development of competing queens, effectively mimicking the presence of a mature queen and optimizing colony structure by controlling the number of reproductive individuals .
- Electrophysiological Studies : Electroantennographic recordings demonstrated that workers of E. neotenicus can perceive both enantiomers of nerolidol, but show a significantly higher response to the (3R) enantiomer. This suggests that this compound may play a pivotal role in colony dynamics and queen recognition .
Agricultural Applications
2.1 Pest Management
The floral scent of nerolidol is known to attract beneficial insects while repelling pests, making it valuable in integrated pest management strategies:
- Attractant for Pollinators : Studies have shown that nerolidol can enhance attraction to certain pollinators, thus promoting plant reproduction and increasing crop yields .
- Repellent Properties : Its application as a natural insect repellent has been explored due to its efficacy against various agricultural pests, contributing to sustainable farming practices.
Pharmaceutical and Therapeutic Applications
3.1 Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens:
- Antifungal Activity : Research has indicated that nerolidol possesses antifungal properties effective against strains such as Candida albicans, suggesting potential applications in developing antifungal treatments .
- Anti-inflammatory Effects : Preliminary studies suggest that nerolidol may have anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .
Industrial Applications
4.1 Fragrance and Flavor Industry
Due to its pleasant floral aroma, this compound is widely used in the fragrance industry:
- Cosmetics and Perfumes : The compound is incorporated into various cosmetic products and perfumes for its aromatic properties, enhancing consumer appeal .
- Food Flavoring : It is also utilized as a flavoring agent in food products due to its natural origin and safety profile.
Summary of Key Findings
Preparation Methods
Key Synthetic Steps
The synthesis initiates with the Sharpless epoxidation of (2E,6E)-farnesol using diethyl (−)-tartrate and titanium(IV) isopropoxide as chiral ligands. This reaction selectively generates (2R,3R)-epoxyfarnesol with high enantiomeric excess (98% R). Subsequent tosylation of the epoxide with p-toluenesulfonyl chloride (TsCl) produces a tosylate intermediate, which undergoes reductive ring-opening using telluride ions generated in situ from tellurium powder and sodium hydroxymethylsulfinate (rongalite). This step preserves the (3R) configuration while establishing the (6E) double bond.
Optimization and Yield
Modifications to the original protocol, including extended reaction times (8 hours vs. 1 hour) and temperature adjustments (−50°C to 0°C), improved the epoxyfarnesol yield to 61%. Final purification via flash chromatography yielded this compound with 63% overall efficiency and 96% enantiomeric purity. Chiral gas chromatography (GC) confirmed the identity and stereochemical fidelity of the product, aligning perfectly with natural isolates from E. neotenicus queens.
Microbial Fermentation Using Engineered Yeast Strains
Microbial biosynthesis offers a sustainable alternative to chemical synthesis, leveraging engineered Saccharomyces cerevisiae strains to produce this compound de novo. This approach utilizes the mevalonate pathway to synthesize farnesyl diphosphate (FPP), which is subsequently hydrolyzed by sesquiterpene synthases.
Pathway Engineering
Key modifications include:
-
Overexpression of ERG20 (FPP synthase) to enhance precursor availability.
-
Heterologous expression of a nerolidol synthase gene, such as FaNES1 from Fragaria ananassa, to catalyze FPP conversion to nerolidol.
-
Knockout of competing pathways (e.g., ERG9 to reduce squalene synthesis) to redirect flux toward sesquiterpene production.
Fermentation Conditions and Output
Fed-batch fermentations in bioreactors achieve titers of 1.2–1.5 g/L under optimized conditions (pH 6.0, 30°C, and continuous glucose feeding). However, enantiomeric purity remains a challenge, with microbial systems typically producing 70–80% this compound alongside (3S) and (6Z) isomers. Post-fermentation chiral chromatography is often required to achieve >95% purity.
Racemic Synthesis and Enantiomeric Resolution
A third route involves racemic synthesis followed by chiral resolution, as demonstrated in PMC studies. This method starts with geranyl acetone, which undergoes Grignard addition with vinyl magnesium chloride to form racemic nerolidol.
Racemic Nerolidol Synthesis
Reaction of geranyl acetone (15.4 mmol) with vinyl magnesium chloride (30.8 mmol) in tetrahydrofuran (THF) at 60°C for 90 minutes produces a tertiary alcohol intermediate. Acid-catalyzed dehydration (30% H<sub>2</sub>SO<sub>4</sub>, 50°C, 3 hours) yields racemic (6E)-nerolidol. Petroleum ether extraction and sodium sulfate drying provide the crude product, which is typically 50:50 (3R:3S).
Chiral Resolution Techniques
Enantiomeric separation employs chiral stationary phases (e.g., β-cyclodextrin columns) or enzymatic resolution using lipases. For instance, Candida antarctica lipase B selectively acylates the (3S) enantiomer, leaving this compound unreacted. This method achieves 98% enantiomeric excess but suffers from low overall yields (35–40%) due to incomplete resolution.
Comparative Analysis of Preparation Methods
| Parameter | Chemical Synthesis | Microbial Fermentation | Racemic Resolution |
|---|---|---|---|
| Yield | 63% | 1.5 g/L | 35–40% |
| Enantiomeric Excess | 96% (3R) | 70–80% (3R) | 98% (3R) |
| Scalability | Pilot-scale feasible | Industrial-scale viable | Limited by chromatography |
| Cost | High (toxic reagents) | Moderate (feedstock costs) | High (resolution steps) |
| Environmental Impact | Moderate waste | Low waste | High solvent use |
Q & A
Q. How can researchers distinguish (3R,6E)-nerolidol from its stereoisomers in analytical workflows?
- Methodological Answer : Differentiation relies on chiral gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). For example, enantiopure standards of (3R,6E) and (3S,6E)-nerolidol are compared using chiral columns (e.g., β-DEX™), where retention times and spectral matches confirm identity. Evidence from termite pheromone studies shows distinct retention times for this compound (22.2 min) versus (3S,6E)-nerolidol (22.5 min) under identical GC conditions .
Q. What are standard protocols for synthesizing high-purity this compound?
- Methodological Answer : Two approaches are commonly used:
- Enzymatic synthesis : this compound synthase (EC 4.2.3.49) catalyzes the conversion of (2E,6E)-farnesyl diphosphate to this compound. Product purity is validated via chiral GC and nuclear magnetic resonance (NMR) .
- Chemical synthesis : Stereoselective methods employ chiral catalysts or resolving agents, followed by purification using silica gel chromatography. Enantiomeric excess (>98%) is confirmed via polarimetry or chiral GC .
Advanced Research Questions
Q. How does this compound regulate reproductive caste dynamics in termites, and what experimental designs validate this?
- Methodological Answer : In Embiratermes neotenicus, this compound acts as a queen primer pheromone (QPP), suppressing parthenogenesis in secondary queens. Experimental validation includes:
- Bioassays : Introducing synthetic this compound to colonies and monitoring neotenic queen development via morphological assays.
- Quantitative GC-MS : Measuring pheromone titers in queen extracts and comparing suppression efficacy across enantiomers (e.g., (3S,6E) vs. (3R,6E)) .
Q. How should researchers address contradictory data in field studies on this compound’s ecological roles?
- Methodological Answer : For example, in beetle attraction studies, traps baited with a racemic mix of nerolidol isomers captured similar numbers of Cyclocephala paraguayensis as enantiopure (3S,6E)-nerolidol. This contradiction may arise from:
- Receptor promiscuity : Beetle olfactory receptors may lack enantioselectivity for nerolidol.
- Experimental design : Field trials should include negative controls (solvent-only traps) and replicate across seasons to account for environmental variability .
Q. What are the kinetic parameters of this compound synthase, and how are they measured?
- Methodological Answer : Enzyme kinetics are assessed using purified synthase (e.g., from Medicago truncatula) with (2E,6E)-farnesyl diphosphate as substrate. Key steps:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
